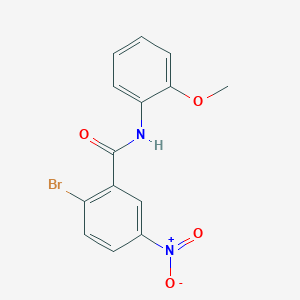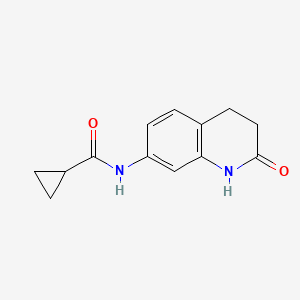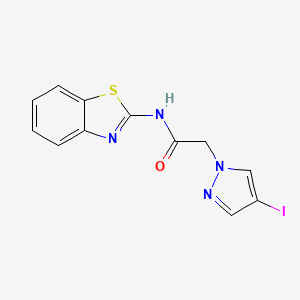
ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a piperidine derivative that has shown potential in various biological applications. The synthesis of this compound is a complex process, and its mechanism of action is still being studied.
科学的研究の応用
Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has shown potential in various scientific research applications. This compound has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a neuroprotective agent. In addition, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
The mechanism of action of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper brain function.
Biochemical and Physiological Effects:
Ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to have antibacterial and antifungal properties. It has also been shown to have antitumor properties by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective properties by preventing the death of neurons and reducing inflammation in the brain.
実験室実験の利点と制限
The advantages of using ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate in lab experiments include its potential as a therapeutic agent for various diseases and its antibacterial, antifungal, and antitumor properties. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new synthesis methods to make the compound more accessible for research.
3. Studies to determine the optimal dosage and administration route for therapeutic applications.
4. Investigation of the potential of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
5. Studies to determine the long-term effects of this compound on human health and the environment.
合成法
The synthesis of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate involves a multistep process. The first step involves the preparation of 4-fluorobenzylamine by reacting 4-fluorobenzaldehyde with ammonia. The second step involves the acylation of 4-fluorobenzylamine with pent-4-enoyl chloride. This reaction results in the formation of N-(4-fluorobenzyl)-4-pentenamide. The third step involves the reaction of N-(4-fluorobenzyl)-4-pentenamide with ethyl 3-bromo-3-oxopropanoate. This reaction results in the formation of ethyl 3-(4-fluorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate.
特性
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]-1-pent-4-enoylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO3/c1-3-5-7-18(23)22-13-6-12-20(15-22,19(24)25-4-2)14-16-8-10-17(21)11-9-16/h3,8-11H,1,4-7,12-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRXPXQVMURBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC=C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)
![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)

![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)

![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

